(S)-α-甲氧基-2-萘乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

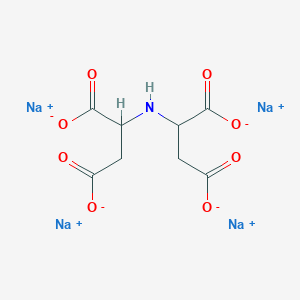

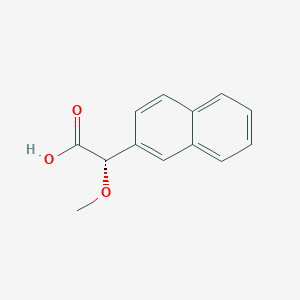

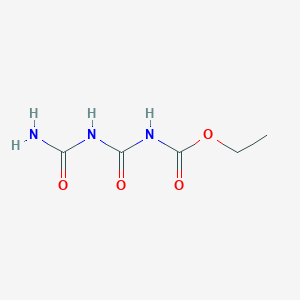

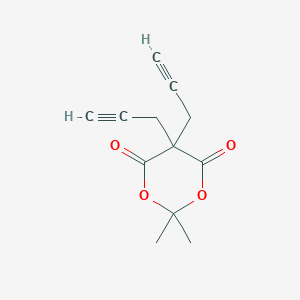

(S)-α-Methoxy-2-naphthylacetic acid is a compound related to the family of naphthylacetic acids, which are known for their applications in the synthesis of pharmaceuticals, particularly anti-inflammatory agents like naproxen. The compound's structure includes a naphthalene ring system, which is a fused two-ring system with aromatic properties, substituted with a methoxy group and an acetic acid moiety.

Synthesis Analysis

The synthesis of related naphthylacetic acid derivatives has been explored in various studies. For instance, a practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to naproxen, involves a multi-step process starting with Pd-catalyzed ethynylation of 2-bromo-6-methoxynaphthalene. This is followed by regioselective addition of HX to the triple bond, Pd-catalyzed carbonylation of the resulting vinyl halide, and finally alkaline hydrolysis . Another study describes the synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, which involves optical resolution and an intramolecular Friedel-Crafts reaction followed by catalytic hydrogenation and Hofmann rearrangement . These methods highlight the complexity and precision required in the synthesis of optically active naphthylacetic acid derivatives.

Molecular Structure Analysis

The molecular structure of (S)-α-Methoxy-2-naphthylacetic acid would consist of a naphthalene core with a methoxy group and an acetic acid side chain. The stereochemistry at the α-position is significant for the biological activity of the compound. The precise arrangement of atoms and functional groups within the molecule can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The synthesis of naphthylacetic acid derivatives typically involves several chemical reactions. For example, the Pd-catalyzed reactions mentioned in the synthesis of a related compound are crucial for forming the carbon-carbon and carbon-oxygen bonds. The intramolecular Friedel-Crafts reaction is another key step in forming the cyclic structure of the naphthylamine derivative . These reactions are carefully chosen to maintain the integrity of the functional groups and the stereochemistry of the molecule.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (S)-α-Methoxy-2-naphthylacetic acid are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic acids. These might include moderate solubility in organic solvents, the potential for hydrogen bonding due to the carboxylic acid group, and the ability to participate in various chemical reactions due to the presence of reactive functional groups. The methoxy group could influence the electron density of the naphthalene ring, affecting its reactivity.

科学研究应用

药理潜力和工业应用

包括与(S)-α-甲氧基-2-萘乙酸结构相关的化合物在生物活性方面被广泛研究。这些化合物表现出抗菌、抗真菌、抗病毒、抗肿瘤和抗寄生虫效应,展示了它们在治疗各种疾病方面的潜力。药理活性和作用机制通常归因于它们的氧化/还原和酸/碱性质,这些性质可以通过在萘醌环上进行取代基调节。这种调节增强了它们与生物阳离子、阴离子、小分子和大分子(如DNA、酶和受体)的相互作用,从而在药用应用中展示出广泛的潜力性(López等,2014)。

此外,萘醌的合成衍生物已被探索其抗癌性能,其中一些已进入临床试验。这项研究强调了天然产物和合成药物中萘醌色团的重要性,突显了人们对它们生物性质的持续兴趣,特别是在抗癌活性(Tandon & Kumar, 2013)。

除了药用潜力,萘醌及其衍生物还具有工业应用。它们参与生物修复、光催化臭氧化和以漆酶为基础的催化,表明它们在生物医药用途之外的多功能性。某些衍生物的强抗氧化活性,归因于芳香环上的甲氧基团,为人类健康带来益处,表明在调节酶活性、蛋白动力学以及与糖尿病、炎症、癌症和血管生成相关的各种转录因子中具有潜力(Srinivasulu et al., 2018)。

环境和分析化学应用

萘醌在环境和分析化学中也发挥作用,特别是在废水消毒方面。某些酸作为废水排放物的消毒剂的有效性越来越受到认可,反映了它们在存在异质有机物的情况下广谱抗菌活性。这一应用领域强调了这些化合物的环境优势,如果大规模生产,可能提供与传统消毒剂竞争的成本优势(Kitis, 2004)。

属性

IUPAC Name |

(2S)-2-methoxy-2-naphthalen-2-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-12(13(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3,(H,14,15)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVFHDWREDKUCW-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC2=CC=CC=C2C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](C1=CC2=CC=CC=C2C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-a-Methoxy-2-naphthylacetic acid | |

CAS RN |

157134-51-5 |

Source

|

| Record name | (S)-α-Methoxy-2-naphthylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)